molecular formula C11H13NO2 B3013521 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one CAS No. 17639-45-1

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one

Cat. No.: B3013521
CAS No.: 17639-45-1
M. Wt: 191.23
InChI Key: MDJWQMCLZVGKAU-UHFFFAOYSA-N
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Description

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered azepine ring fused to a benzene ring The methoxy group at the 7-position and the carbonyl group at the 2-position contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one.

    Reduction: Formation of 7-methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2-ol: Similar structure but with an alcohol group instead of a carbonyl group.

    7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.

Uniqueness

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbonyl groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWQMCLZVGKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)NCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-chloroacetyl-N-(2-(3-methoxy-phenyl)-ethyl)-amine (3.1 g, 0.0136 mol) is dissolved in ethanol (270 ml) and water (1530 ml) and illuminated for 10 hours with a high pressure mercury lamp under a nitrogen atmosphere at 20°-25° C. The solution is evaporated down (to a volume of about 400 ml), mixed with sodium bicarbonate and extracted several times with ethyl acetate. The extracts are dried over magnesium sulphate, concentrated by evaporation and the residue is purified over a silica gel column with ethyl acetate as eluant.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
1530 mL
Type
reactant
Reaction Step Two

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